N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-nitrobenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbonyl group in the indole ring can be reduced to a hydroxyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the indole ring could produce a diketone.
Scientific Research Applications
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anti-cancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide is unique due to the presence of both the indole and nitrobenzohydrazide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-8-3-2-7-12(13)14(16(19)22)17-18-15(21)10-5-4-6-11(9-10)20(23)24/h2-9,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOULRKPVQPWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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